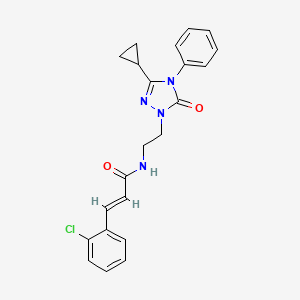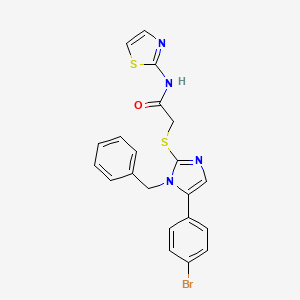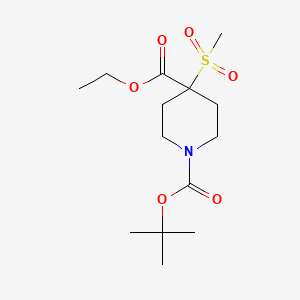
6-(propan-2-yl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(propan-2-yl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)aminoethanol with a suitable dihalide, such as 1,4-dibromobutane, in the presence of a base like sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(propan-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of saturated oxazepane derivatives.
Substitution: Formation of various substituted oxazepane derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(propan-2-yl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(propan-2-yl)-1,4-oxazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and form interactions with key amino acids, influencing the target’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ethoxy-4-(2-morpholin-4-ylethyl)-2-(propan-2-yl)-1,3,5-triazine-2,4-diamine: A compound with herbicidal activity.
N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide: A compound used in scientific research as a positive allosteric modulator of the mGluR 5 receptor.
Uniqueness
6-(propan-2-yl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other heterocyclic compounds and contributes to its versatility in various applications.
Propriétés
IUPAC Name |
6-propan-2-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTRAPBQDQZBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2608290.png)


![Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B2608293.png)


![2-cyclopropyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2608297.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide](/img/structure/B2608301.png)

